

Application Note: Powering the AC915 IEPE Accelerometer for Laboratory Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

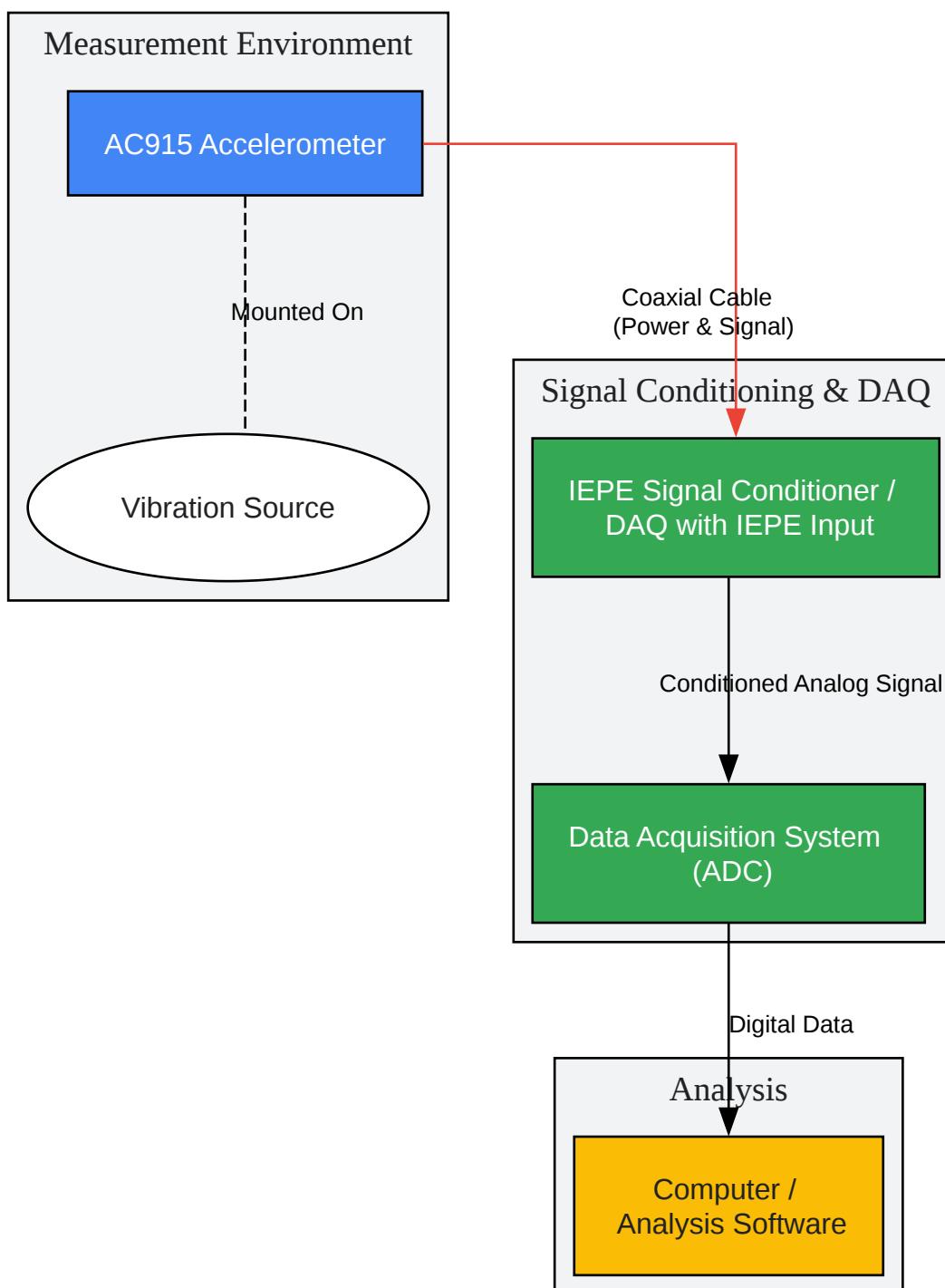
Compound Name: AC915

Cat. No.: B15555702

[Get Quote](#)

Introduction

The **AC915** is a high-performance, intrinsically safe IEPE (Integrated Electronics Piezoelectric) accelerometer designed for vibration measurement in various research and industrial applications.^{[1][2]} IEPE accelerometers feature built-in signal conditioning electronics that convert the high-impedance charge signal from the piezoelectric sensing element into a low-impedance voltage signal.^[3] This design simplifies cabling and reduces noise susceptibility, making them ideal for laboratory settings.^[3] Proper powering is critical to ensure the integrity of the measurement data.^[4] This document provides a detailed guide and protocol for powering the **AC915** accelerometer in a laboratory environment for researchers, scientists, and drug development professionals.


AC915 Power and Electrical Specifications

The **AC915** accelerometer requires a specific power source to operate its internal electronics correctly. Unlike passive sensors, IEPE accelerometers need a constant current DC voltage source.^{[4][5][6]} The power is typically supplied by a dedicated IEPE signal conditioner or a data acquisition (DAQ) system with built-in IEPE power capabilities.^{[7][8]} The key power requirements for the **AC915** are summarized below.

Parameter	Value/Range	Unit	Description
Voltage Source (IEPE)	18 - 28	VDC	The required DC voltage range to power the sensor's internal electronics.[1] [9]
Constant Current Excitation	2 - 10	mA	The constant current needed to excite the internal signal conditioner.[1][5]
Bias Output Voltage	10 - 14	VDC	The DC bias voltage on which the AC acceleration signal is superimposed.[1]
Settling Time	< 3	Seconds	The time required for the bias voltage to stabilize after power is applied.[1][9]
Output Impedance	< 100	Ohm	The low output impedance allows for the use of long cables without signal degradation.[1]

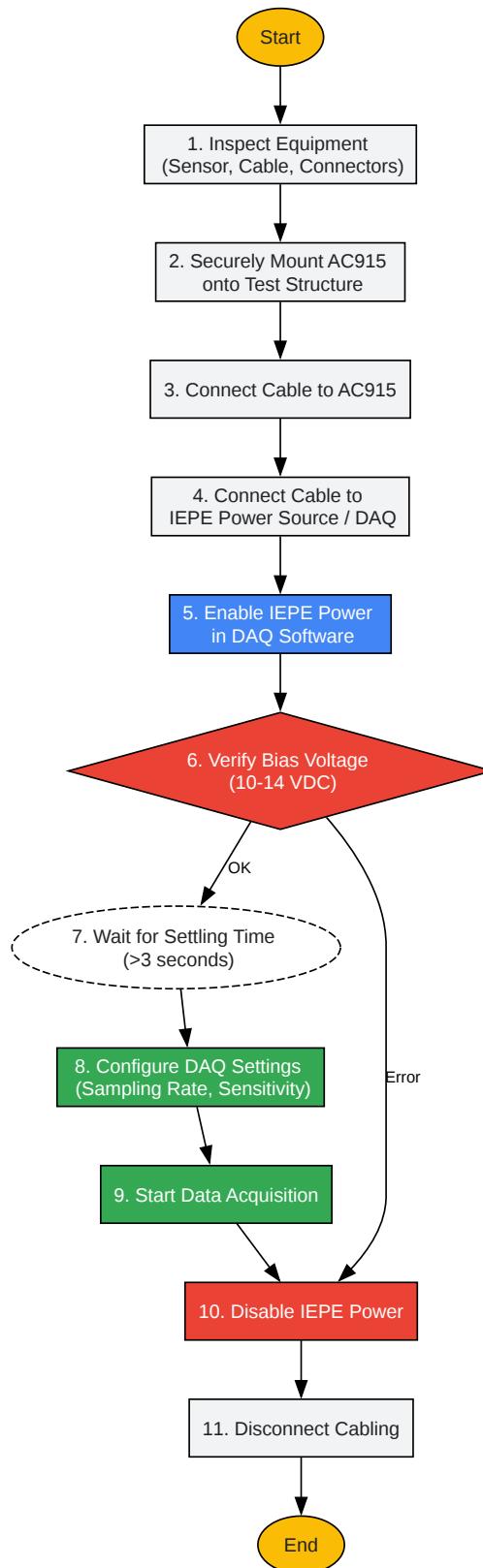
IEPE Signaling Pathway and System Configuration

The signal from the **AC915** accelerometer is transmitted over the same two-wire cable that provides its power.[5] The signal conditioner or DAQ system separates the AC vibration signal from the DC bias voltage using a decoupling capacitor.[5] This provides a clean signal for analysis.[5]

[Click to download full resolution via product page](#)

Caption: IEPE Accelerometer Signaling Pathway.

Protocol: Powering and Acquiring Data from the AC915


This protocol outlines the step-by-step procedure for safely powering the **AC915** accelerometer and configuring a data acquisition system for measurement in a laboratory setting.

1. Required Equipment

- **AC915** IEPE Accelerometer
- IEPE-compatible signal conditioner or a Data Acquisition (DAQ) system with integrated IEPE power (e.g., NI 9234).[10]
- Coaxial cable with appropriate connectors (e.g., 2-Pin MIL-C-5015 for **AC915-1A**).[1]
- Data acquisition hardware and software (e.g., MATLAB, LabVIEW).[10]
- Mounting hardware for the accelerometer (e.g., 1/4-28 stud).[1]

2. Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Powering the **AC915**.

3. Detailed Methodologies

Step 1: Pre-Experiment Inspection

- Visually inspect the **AC915** accelerometer body, connector pins, and cabling for any signs of damage.
- Ensure all connectors are clean and free of debris.

Step 2: Mounting the Accelerometer

- Mount the **AC915** securely to the surface of the object to be measured using the specified mounting hardware (e.g., 1/4-28 stud).[1]
- Apply the recommended mounting torque (2 to 5 ft. lbs. or 2.7 to 6.8 Nm) to ensure proper coupling and accurate data transmission.[1]

Step 3: System Connection

- Connect the appropriate cable to the **AC915**'s 2-pin connector.[1]
- Connect the other end of the cable to the input channel of the IEPE signal conditioner or the DAQ module that provides IEPE power.

Step 4: Powering On and Verification

- Turn on the signal conditioner or DAQ system.
- Using the data acquisition software, enable the IEPE power source for the channel connected to the **AC915**. A constant current of 2 to 10 mA should be supplied.[1][5]
- Monitor the DC voltage of the channel. A stable bias voltage between 10-14 VDC should be observed, indicating the sensor is powered correctly.[1]
- Allow the sensor's output to stabilize by waiting for the specified settling time of less than 3 seconds.[1][9] It is good practice to wait a few extra seconds before taking measurements. [11]

Step 5: Data Acquisition Configuration

- In your data acquisition software, configure the input channel settings.
- Set the sensor sensitivity to 100 mV/g.[1][9] This ensures the software correctly converts the measured voltage into acceleration units (g).
- Set the desired sampling rate, ensuring it is at least twice the maximum frequency of interest (Nyquist theorem).
- Configure the AC coupling to remove the DC bias voltage from the measurement data, leaving only the dynamic AC signal proportional to acceleration.[4]

Step 6: Measurement and Power Down

- Begin the experiment and acquire vibration data.
- Once the measurement is complete, stop the data acquisition.
- Disable the IEPE power supply through the software.
- Disconnect the cables and power down the equipment.

4. Troubleshooting Common Issues

Problem	Possible Cause	Solution
No signal or incorrect bias voltage	IEPE power is not enabled on the DAQ channel.	Verify in the software that the IEPE power source is turned on for the correct channel.
Faulty cable or loose connection.	Check cable integrity and ensure connectors are securely fastened at both the sensor and DAQ ends.	
Incorrect DAQ channel used.	Ensure the accelerometer is connected to a channel that supports IEPE power.	
Clipped or distorted signal	Exceeding the accelerometer's dynamic range (± 50 g peak). [1]	Reduce the input vibration amplitude. If not possible, use an accelerometer with a higher dynamic range.
Insufficient compliance voltage from the power supply. [4]	Ensure the DAQ or signal conditioner's compliance voltage is sufficient to accommodate the bias voltage plus the maximum signal swing. [12]	
Noisy signal	Poor grounding or ground loops.	Ensure proper shielding and grounding. Use isolated mounting if necessary. [3][13]
Damaged cable.	Replace the cable. Long cable runs can also increase capacitance and limit frequency response. [14]	
External electromagnetic interference (EMI).	Route cables away from power lines or other sources of EMI.	

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mip.fi [mip.fi]
- 2. ctconline.com [ctconline.com]
- 3. imeko.info [imeko.info]
- 4. endevco.com [endevco.com]
- 5. ctconline.com [ctconline.com]
- 6. Accelerometers (App Note) support.labjack.com
- 7. Comprehensive IEPE Amplifiers: Optimized Signal Conditioning Solutions kemo.com
- 8. allaboutcircuits.com [allaboutcircuits.com]
- 9. ctconline.com [ctconline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. eevblog.com [eevblog.com]
- 12. ctconline.com [ctconline.com]
- 13. Charge and IEPE Signal Conditioners - Precision Filters Inc. pfinc.com
- 14. Intro to IEPE Accelerometer Measurement – Digilent Blog digilent.com
- To cite this document: BenchChem. [Application Note: Powering the AC915 IEPE Accelerometer for Laboratory Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15555702#powering-the-ac915-ipe-accelerometer-in-a-laboratory-setting>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com